

Comparative analysis of 2-Amino-N-isopropylbenzenesulfonamide vs [similar compound]

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Compound of Interest

Compound Name: 2-Amino-N-isopropylbenzenesulfonamide

Cat. No.: B1317803

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Comparative Analysis: 2-Amino-N-isopropylbenzenesulfonamide vs. Glibenclamide

A Head-to-Head Examination of a Simple Sulfonamide and a Potent Antidiabetic Agent

In the landscape of sulfonamide-containing compounds, a diverse range of biological activities can be observed, from simple building blocks to potent, clinically significant drugs. This guide provides a detailed comparative analysis of **2-Amino-N-isopropylbenzenesulfonamide**, a relatively simple sulfonamide, and Glibenclamide (also known as Glyburide), a complex second-generation sulfonylurea widely used in the management of type 2 diabetes. This comparison is designed for researchers, scientists, and drug development professionals to highlight the structural nuances that translate into profound differences in physicochemical properties, biological activity, and therapeutic application.

Physicochemical and Biological Properties

The following table summarizes the key physicochemical and biological properties of **2-Amino-N-isopropylbenzenesulfonamide** and Glibenclamide, offering a clear, quantitative comparison.

Property	2-Amino-N-isopropylbenzenesulfonamide	Glibenclamide
Molecular Formula	C ₉ H ₁₄ N ₂ O ₂ S[1]	C ₂₃ H ₂₈ ClN ₃ O ₅ S[2][3]
Molecular Weight	214.29 g/mol [1][4]	494.00 g/mol [3][5]
Appearance	Not specified	White, crystalline compound[6]
Primary Application	Research chemical/building block	Antidiabetic agent[2][7]
Mechanism of Action	Not established	Inhibitor of ATP-sensitive potassium (KATP) channels[7][8][9]

Experimental Protocols

To understand the functional differences between these two molecules, it is essential to consider the experimental protocols used to characterize their biological activities.

Determination of KATP Channel Inhibition (for Glibenclamide)

A standard method to assess the inhibitory activity of Glibenclamide on ATP-sensitive potassium (KATP) channels involves electrophysiological techniques, specifically patch-clamp recordings on pancreatic β -cells.

Methodology:

- **Cell Culture:** Pancreatic β -cell lines (e.g., MIN6) or isolated primary pancreatic islets are cultured under standard conditions.
- **Patch-Clamp Recording:** Whole-cell or inside-out patch-clamp configurations are used to measure KATP channel currents.
- **Experimental Solution:** The extracellular solution typically contains (in mM): 140 KCl, 10 HEPES, 1 EGTA, adjusted to pH 7.4. The intracellular (pipette) solution contains (in mM):

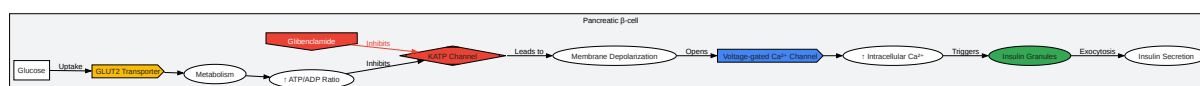
140 KCl, 10 HEPES, 1 MgCl₂, and varying concentrations of ATP to modulate channel activity.

- Compound Application: Glibenclamide, dissolved in a suitable solvent like DMSO, is perfused onto the cells at various concentrations.
- Data Analysis: The inhibition of the KATP channel current by Glibenclamide is measured and the half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the concentration-response data to a sigmoidal curve.

Signaling Pathway

Glibenclamide's Mechanism of Action: Insulin Secretion Pathway

Glibenclamide exerts its therapeutic effect by modulating the insulin secretion pathway in pancreatic β -cells. The diagram below illustrates this process.



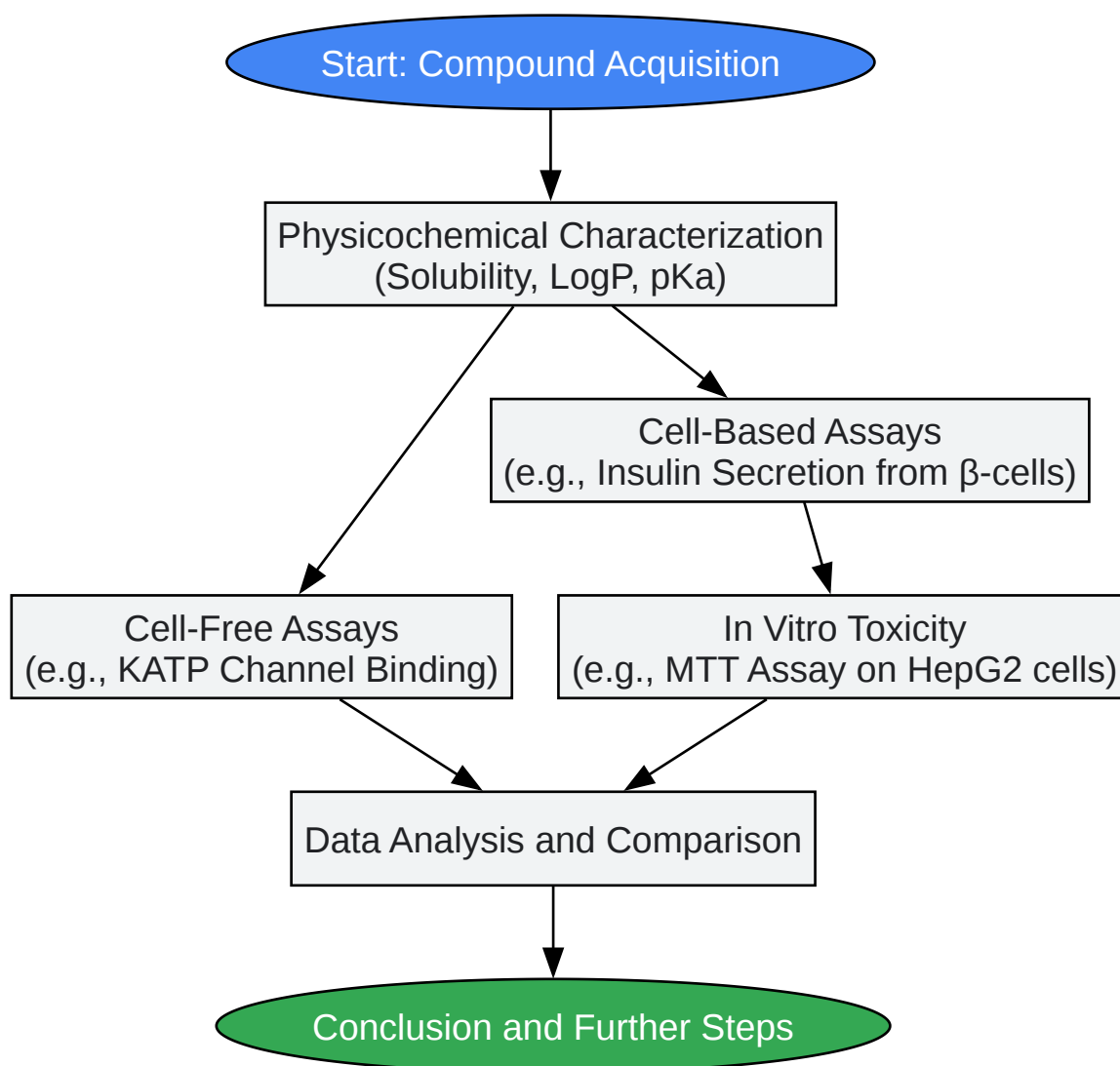
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Caption: Glibenclamide-mediated insulin secretion pathway.

Experimental Workflow

Comparative In Vitro Assay Workflow

The following diagram outlines a typical workflow for the initial in vitro comparison of two compounds like **2-Amino-N-isopropylbenzenesulfonamide** and Glibenclamide.



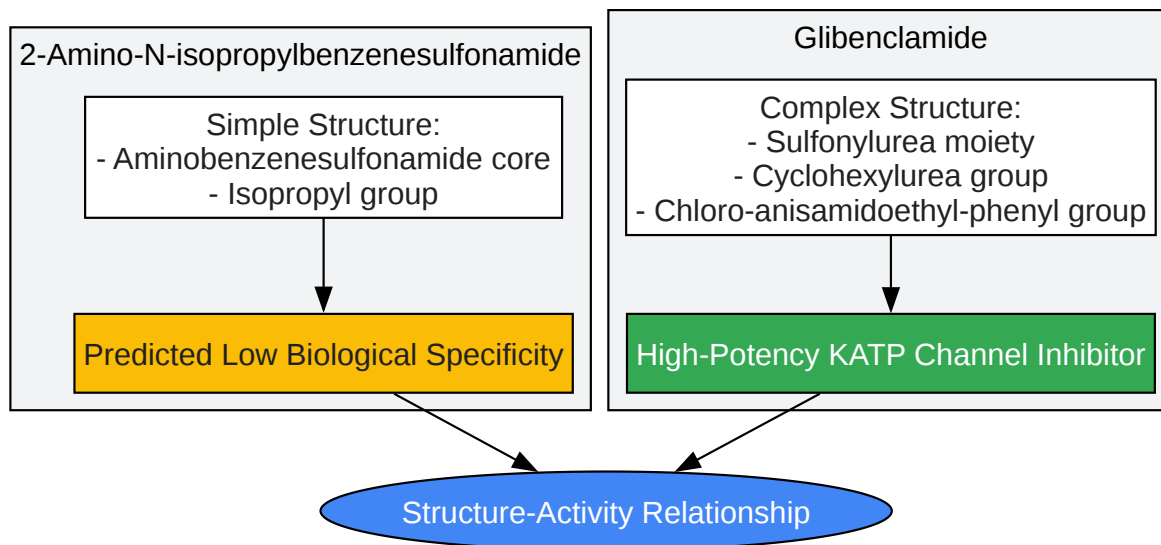
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Caption: Workflow for in vitro compound comparison.

Logical Relationship

Structure-Activity Relationship (SAR) Hypothesis

The significant difference in biological activity between the two compounds can be attributed to their structural disparities. This logical relationship can be visualized as follows.



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Caption: Structure-activity relationship hypothesis.

In conclusion, while both **2-Amino-N-isopropylbenzenesulfonamide** and Glibenclamide share a benzenesulfonamide scaffold, the extensive and specific substitutions on the Glibenclamide molecule are responsible for its potent and selective biological activity as a KATP channel inhibitor and its clinical utility as an antidiabetic drug. **2-Amino-N-isopropylbenzenesulfonamide**, in contrast, serves as a foundational chemical structure with no established, specific biological target of similar significance. This comparative guide underscores the importance of detailed structural analysis in drug discovery and development.

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